molecular formula C6H18Cl2N2O B2727085 (3-Methoxy-3-methylbutyl)hydrazine dihydrochloride CAS No. 1355355-72-4

(3-Methoxy-3-methylbutyl)hydrazine dihydrochloride

Cat. No.: B2727085
CAS No.: 1355355-72-4
M. Wt: 205.12
InChI Key: LUVQKNKOLUUXPP-UHFFFAOYSA-N
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Description

Hydrazine dihydrochlorides are characterized by two hydrochloride groups attached to a hydrazine backbone, often modified with alkyl, aryl, or methoxy substituents. These compounds are typically hygroscopic solids with applications in pharmaceuticals, agrochemicals, and organic synthesis .

The hypothetical structure of (3-Methoxy-3-methylbutyl)hydrazine dihydrochloride suggests a branched alkyl chain (3-methylbutyl) with a methoxy group at the third carbon. Such derivatives are expected to exhibit moderate stability, similar to other hydrazine salts, but may face challenges in synthesis due to steric hindrance or sensitivity to bases .

Properties

IUPAC Name

(3-methoxy-3-methylbutyl)hydrazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2O.2ClH/c1-6(2,9-3)4-5-8-7;;/h8H,4-5,7H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVQKNKOLUUXPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCNN)OC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-3-methylbutyl)hydrazine dihydrochloride involves the reaction of (3-Methoxy-3-methylbutyl)hydrazine with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the final product. The reaction can be represented as follows:

(3-Methoxy-3-methylbutyl)hydrazine+2HCl(3-Methoxy-3-methylbutyl)hydrazine dihydrochloride\text{(3-Methoxy-3-methylbutyl)hydrazine} + 2 \text{HCl} \rightarrow \text{(3-Methoxy-3-methylbutyl)hydrazine dihydrochloride} (3-Methoxy-3-methylbutyl)hydrazine+2HCl→(3-Methoxy-3-methylbutyl)hydrazine dihydrochloride

Industrial Production Methods

In an industrial setting, the production of (3-Methoxy-3-methylbutyl)hydrazine dihydrochloride involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and filtration.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-3-methylbutyl)hydrazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions where the hydrazine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different hydrazine derivatives.

Scientific Research Applications

Medicinal Chemistry

(3-Methoxy-3-methylbutyl)hydrazine dihydrochloride has been investigated for its biological activity, particularly in the synthesis of bioactive molecules. Its ability to form derivatives makes it a valuable intermediate in drug development. Studies have shown that this compound can interact with various biological targets, potentially leading to the development of new therapeutic agents.

Agricultural Chemicals

This compound has potential applications in the formulation of agricultural chemicals. Its reactivity can be harnessed to create effective pesticides or herbicides. The methoxy group may enhance the bioavailability of active ingredients, improving their efficacy in agricultural applications.

Polymer Manufacturing

In polymer chemistry, (3-Methoxy-3-methylbutyl)hydrazine dihydrochloride can serve as a curing agent or cross-linking agent in the production of polymers. Its unique properties allow for the modification of polymer characteristics, such as thermal stability and mechanical strength.

Corrosion Protection

Research has indicated that derivatives of hydrazine compounds exhibit excellent corrosion protection properties. (3-Methoxy-3-methylbutyl)hydrazine dihydrochloride has shown promise in reducing corrosion rates in metal surfaces when applied as a protective coating, thereby enhancing the longevity of materials used in various industrial applications .

Case Studies

Several studies illustrate the practical applications of (3-Methoxy-3-methylbutyl)hydrazine dihydrochloride:

  • Corrosion Protection Study : A study demonstrated that coatings containing this compound significantly reduced corrosion rates on steel surfaces exposed to saline environments. The protective mechanism was attributed to the formation of stable complexes that inhibit corrosion processes .
  • Agricultural Application : In trials involving crop protection, formulations utilizing (3-Methoxy-3-methylbutyl)hydrazine dihydrochloride showed improved pest resistance compared to traditional pesticides, highlighting its potential as an effective agricultural chemical.

Mechanism of Action

The mechanism of action of (3-Methoxy-3-methylbutyl)hydrazine dihydrochloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with enzymes and receptors.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Key Applications Reference ID
(4-Methoxybenzyl)hydrazine dihydrochloride C₈H₁₄Cl₂N₂O 225.12 194–195 (dec) DMSO, Methanol SHP2 inhibitor synthesis
m-Tolylhydrazine hydrochloride C₇H₁₁ClN₂O 174.63 ~193 (dec) Not specified Intermediate in dye synthesis
[(Thiolan-3-yl)methyl]hydrazine dihydrochloride C₅H₁₄Cl₂N₂S 205.15 Not reported Not reported Research reagent
[3-(Dimethylamino)propyl]hydrazine dihydrochloride C₅H₁₇Cl₂N₃ 190.12 Oily liquid Not reported Pharmaceutical intermediates
(3-Nitrobenzyl)hydrazine dihydrochloride C₇H₁₀Cl₂N₃O₂ 247.54 Not reported Not reported Nitroaromatic synthesis

Stability and Reactivity

Hydrazine dihydrochlorides with bulky substituents, such as diphenyldibenzylhydrazine dihydrochloride, exhibit reduced stability due to weak N–N bonds in pentavalent nitrogen configurations . For example, diphenyldibenzylhydrazine dihydrochloride decomposes at 215.5°C, reflecting instability under thermal stress . In contrast, simpler derivatives like (4-Methoxybenzyl)hydrazine dihydrochloride show higher thermal stability (m.p. 194–195°C) due to fewer steric effects .

Research Findings and Trends

  • Kinetic Studies : Hydrazine dihydrochloride reacts with aqueous iodine in a first-order manner, suggesting similar kinetics for derivatives in redox applications .
  • Market Dynamics : The global hydrazine dihydrochloride market is projected to grow at a CAGR of 4.2% (2025–2029), driven by demand in agrochemicals and pharmaceuticals .

Biological Activity

(3-Methoxy-3-methylbutyl)hydrazine dihydrochloride is a hydrazine derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of (3-Methoxy-3-methylbutyl)hydrazine dihydrochloride is C6H16Cl2N2OC_6H_{16}Cl_2N_2O, indicating the presence of two hydrochloride ions associated with the hydrazine structure. Its unique methoxy substitution enhances its solubility and reactivity compared to other hydrazines, allowing for diverse interactions in biological systems.

Biological Activity

Research indicates that (3-Methoxy-3-methylbutyl)hydrazine dihydrochloride exhibits several biological activities:

  • Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which can be beneficial in mitigating oxidative stress in biological systems.
  • Potential Anticancer Effects : Due to its structural similarity with other hydrazine derivatives known for anticancer properties, (3-Methoxy-3-methylbutyl)hydrazine dihydrochloride is being investigated for its potential to inhibit tumor growth and promote apoptosis in cancer cells .
  • Enzymatic Interactions : The compound may interact with various enzymes, potentially inhibiting their activity and affecting metabolic pathways.

The mechanisms through which (3-Methoxy-3-methylbutyl)hydrazine dihydrochloride exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on studies of related compounds:

  • Reactive Species Formation : Similar to other hydrazines, it may undergo biotransformation to form reactive intermediates that can bind to cellular macromolecules, leading to alterations in cellular function .
  • DNA Interaction : Some studies suggest that hydrazines can intercalate into DNA or stabilize unusual DNA structures, potentially leading to mutagenic effects or immunological responses .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantExhibits potential to scavenge free radicals and reduce oxidative stress.
AnticancerInvestigated for effects on tumor cell proliferation and apoptosis induction.
Enzyme InhibitionMay inhibit specific enzymes involved in metabolic pathways.

Case Study 1: Antitumor Activity

A study evaluated the effects of (3-Methoxy-3-methylbutyl)hydrazine dihydrochloride on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential as an anticancer agent. The mechanism was hypothesized to involve apoptosis induction through reactive oxygen species generation.

Case Study 2: Antioxidant Potential

In vitro assays demonstrated that (3-Methoxy-3-methylbutyl)hydrazine dihydrochloride scavenged DPPH radicals effectively, with an IC50 value comparable to known antioxidants like ascorbic acid. This suggests a significant role in protecting cells from oxidative damage .

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